

"validating the antimicrobial efficacy of CAS 50862-89-0 against standard bacterial strains"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Einecs 256-813-8*

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Validating the Antimicrobial Efficacy of CAS 50862-89-0: A Comparative Guide

A critical review of available data on the antimicrobial properties of CAS 50862-89-0, a 1:1 compound of lauric acid and 2-amino-2-methylpropan-1-ol, reveals a notable absence of direct efficacy studies against standard bacterial strains. While the antimicrobial activity of lauric acid is well-documented, extensive searches have yielded no publicly available data on the specific compound CAS 50862-89-0, nor on the intrinsic antimicrobial effects of 2-amino-2-methylpropan-1-ol alone. One study has indicated the use of 2-amino-2-methylpropan-1-ol in the synthesis of novel antimicrobial agents, but does not provide efficacy data for the standalone substance[1].

This guide, therefore, focuses on the known antimicrobial properties of lauric acid as a key component of CAS 50862-89-0 and provides a comparative analysis against other common antimicrobial agents. The information presented is intended for researchers, scientists, and drug development professionals to understand the potential antimicrobial profile of this compound's primary active component.

Antimicrobial Profile of Lauric Acid

Lauric acid, a medium-chain fatty acid, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Its primary mechanism of action involves the

disruption of the bacterial cell membrane's integrity, leading to increased permeability and eventual cell death.

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of lauric acid and other antimicrobial agents against common standard bacterial strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antimicrobial Agent	Staphylococcus aureus (Gram-positive)	Escherichia coli (Gram-negative)	Pseudomonas aeruginosa (Gram-negative)
Lauric Acid	128 - 256 µg/mL	>512 µg/mL	>512 µg/mL
Triclosan	0.125 - 2 µg/mL	0.03 - 0.5 µg/mL	128 - >1024 µg/mL
Benzalkonium Chloride	1 - 4 µg/mL	16 - 64 µg/mL	64 - 256 µg/mL
Chlorhexidine	1 - 4 µg/mL	4 - 16 µg/mL	32 - 128 µg/mL

Note: The MIC values for lauric acid are based on available research. The efficacy against Gram-negative bacteria is generally lower due to the protective outer membrane of these organisms. Data for comparator agents is compiled from various sources.

Experimental Protocols

To ensure standardized and reproducible results when evaluating the antimicrobial efficacy of a compound like CAS 50862-89-0, established protocols should be followed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

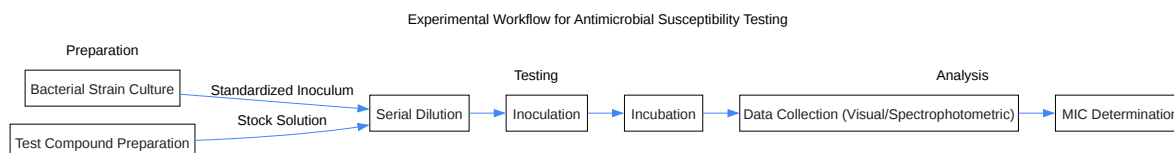
Broth Microdilution Method for MIC Determination

- Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the standard bacterial strain.
- Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Antimicrobial Agent Dilutions:
 - Prepare a stock solution of the test compound (e.g., CAS 50862-89-0) in a suitable solvent.
 - Perform serial two-fold dilutions of the stock solution in sterile broth in a 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculation and Incubation:
 - Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
 - Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).
 - Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
- Determination of MIC:
 - After incubation, visually inspect the microtiter plate for turbidity.
 - The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial efficacy of a test compound.



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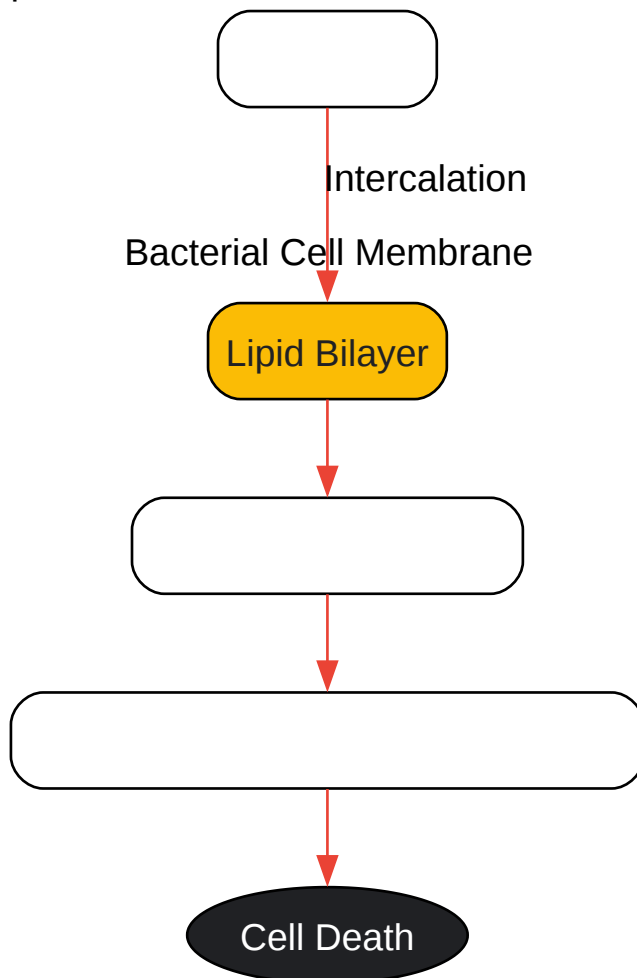
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by CAS 50862-89-0 are unknown due to the lack of research, the primary mechanism of its active component, lauric acid, is the disruption of the bacterial cell membrane. The interaction of lauric acid with the lipid bilayer leads to increased membrane fluidity and permeability, causing leakage of intracellular components and ultimately, cell death. The potential contribution of 2-amino-2-methylpropan-1-ol to this process, or any synergistic effects, remains to be investigated.

The diagram below illustrates the proposed mechanism of action for lauric acid.

Proposed Mechanism of Action of Lauric Acid



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Caption: Lauric acid's disruption of the bacterial cell membrane.

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References

- 1. researchgate.net [researchgate.net]

- To cite this document: BenchChem. ["validating the antimicrobial efficacy of CAS 50862-89-0 against standard bacterial strains"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15178575#validating-the-antimicrobial-efficacy-of-cas-50862-89-0-against-standard-bacterial-strains]

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